molecular formula C9H7ClN2O B13926082 7-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde

7-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde

Cat. No.: B13926082
M. Wt: 194.62 g/mol
InChI Key: HUVRTWVUJCTUPI-UHFFFAOYSA-N
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Description

7-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde is a heterocyclic compound featuring a pyrrolo[2,3-c]pyridine scaffold with a chlorine substituent at position 7, a methyl group at position 1, and a carbaldehyde functional group at position 2. Its reactivity is influenced by the electron-withdrawing chloro group, the steric effects of the methyl group, and the aldehyde’s electrophilic nature, which facilitates further functionalization.

Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

7-chloro-1-methylpyrrolo[2,3-c]pyridine-2-carbaldehyde

InChI

InChI=1S/C9H7ClN2O/c1-12-7(5-13)4-6-2-3-11-9(10)8(6)12/h2-5H,1H3

InChI Key

HUVRTWVUJCTUPI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C1C(=NC=C2)Cl)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound, depending on the specific reaction and reagents used .

Scientific Research Applications

7-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 7-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The structural uniqueness of 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde becomes apparent when compared to related pyrrolopyridine derivatives (Table 1). Key differences include substituent positions, functional groups, and ring systems, which collectively impact physicochemical properties and biological interactions.

Table 1: Structural and Functional Comparison of Pyrrolopyridine Derivatives

Compound Name Substituents Position(s) Functional Group Key Attributes Reference
7-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde Cl, CH3 7, 1 Carbaldehyde Reactive aldehyde for derivatization; chloro enhances electrophilicity
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10b) Cl 5 Carboxylic acid Synthesized in 71% yield; intermediate for amide coupling
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10c) OCH3 5 Carboxylic acid 80% synthesis yield; electron-donating methoxy modulates reactivity
5-Methyl-5H-pyrrolo[2,3-c]quinoline CH3 5 None (core modification) Cryptolepine analog with fused quinoline ring; enhanced planar structure for DNA intercalation
7H-Pyrrolo[2,3-c]pyridazine derivatives Variable (e.g., CH3, halogens) Multiple (e.g., amines) Bcl-xL inhibitors; pyridazine core alters binding affinity vs. pyrrolopyridine
4,5,6,7-Tetrahydro-pyrazolo[4,3-c]pyridine derivatives N-linked heterocycles Carbonitrile TLR7-9 antagonists; pyrazole-pyridine hybrid for immunomodulation

Key Observations:

  • Substituent Position: The chloro group at position 7 in the target compound contrasts with position 5 in 10b, likely altering electronic distribution and steric interactions in downstream reactions .
  • Functional Groups: The carbaldehyde group offers distinct reactivity (e.g., Schiff base formation) compared to carboxylic acids (10b, 10c) or unmodified cores (e.g., quinoline derivatives) .

Biological Activity

7-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and significant biological activities, particularly in the context of cancer treatment and other therapeutic areas.

Structural Characteristics

The compound has the following structural formula:

  • Molecular Formula : C₈H₇ClN₂O
  • Molecular Weight : Approximately 168.60 g/mol
  • SMILES Notation : CN1C=CC2=C1C(=NC=C2)ClC=O

This structure features a pyrrolo[2,3-c]pyridine core with a chlorine atom at the 7th position and an aldehyde functional group at the 2nd position, which contributes to its unique reactivity and biological properties.

Synthesis

The synthesis of 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde typically involves multi-step procedures starting from readily available precursors. Common reagents include:

  • Vilsmeier-Haack Reagent for formylation reactions.
  • Lithium Aluminum Hydride for reduction steps.
  • Various nucleophiles for substitution reactions.

Anticancer Properties

Research has indicated that compounds within the pyrrolo[2,3-c]pyridine class exhibit significant anticancer activity. Specifically, studies have shown that 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde acts as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in several types of cancer. The mechanism of action involves binding to the ATP-binding site of FGFRs, thereby blocking downstream signaling pathways that promote cell proliferation and survival .

Other Biological Activities

In addition to its anticancer properties, this compound has been studied for various other biological activities:

  • Antimicrobial Activity : It has shown potential against various bacterial strains.
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties that could be beneficial in treating inflammatory diseases.
  • Neuroprotective Effects : Research indicates possible applications in neurodegenerative diseases due to its ability to modulate neuronal activity .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits FGFRs leading to reduced tumor growth
AntimicrobialEffective against specific bacterial strains
Anti-inflammatoryModulates inflammatory pathways
NeuroprotectivePotential benefits in neurodegenerative conditions

Case Study: FGFR Inhibition

A study demonstrated that derivatives of 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine effectively inhibited FGFR signaling pathways in vitro. The most potent derivatives showed IC50 values in the low micromolar range, indicating strong inhibitory potential against cancer cell lines.

Q & A

Q. What are the common synthetic routes for 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde, and how are reaction conditions optimized?

Synthesis typically involves cyclization of precursors such as substituted pyridine derivatives. A method analogous to involves dihydroxylation of allyl-substituted intermediates, followed by oxidative cleavage to generate an aldehyde group. For example, oxidation with NaIO4_4 or other oxidizing agents can yield the aldehyde functionality. Subsequent cyclization under acidic or basic conditions forms the pyrrolo-pyridine scaffold. Optimization includes temperature control (e.g., 60–80°C for cyclization) and solvent selection (e.g., dichloromethane or toluene) to maximize yield . Chlorination at the 7-position may be achieved via electrophilic substitution using Cl2_2 or NCS (N-chlorosuccinimide), while methylation at the 1-position could employ methyl iodide in the presence of a base .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

Key techniques include:

  • 1H/13C NMR : To confirm the aldehyde proton (~9.8–10.2 ppm) and aromatic/heterocyclic protons. Methyl groups appear as singlets (~3.0–3.5 ppm) .
  • X-ray crystallography : For unambiguous structural confirmation, as demonstrated in for a related pyrrolo-pyridine derivative, which revealed π–π interactions and dihedral angles critical for understanding reactivity .
  • HRMS (High-Resolution Mass Spectrometry) : To verify molecular formula (C9_9H7_7ClN2_2O) and isotopic patterns.
  • HPLC : For purity assessment, especially if the compound is intended for biological assays .

Q. How does the aldehyde group influence the compound’s reactivity in further functionalization?

The aldehyde group enables nucleophilic additions (e.g., condensation with amines to form Schiff bases) and reductions (e.g., NaBH4_4 to yield the alcohol derivative). Oxidation to the carboxylic acid (using KMnO4_4 or CrO3_3) is also feasible. The electron-withdrawing nature of the aldehyde enhances electrophilic substitution at the pyridine ring, directing reactions to specific positions. For example, chlorination typically occurs at the 7-position due to ring activation .

Advanced Research Questions

Q. How can computational modeling predict biological activity or binding interactions of this compound?

Density Functional Theory (DFT) calculations can optimize the molecule’s geometry and predict electrostatic potential surfaces, identifying nucleophilic/electrophilic sites. Molecular docking studies (e.g., using AutoDock Vina) against targets like kinases or GPCRs may reveal binding affinities. For instance, highlights pyrrolo-pyrimidine derivatives with anticancer activity, suggesting similar targets for this compound. MD (Molecular Dynamics) simulations assess stability in binding pockets, while QSAR models correlate structural features (e.g., Cl substitution, aldehyde position) with activity .

Q. What strategies resolve contradictions in stability data under varying experimental conditions?

Stability studies should test:

  • Thermal stability : TGA (Thermogravimetric Analysis) to determine decomposition temperatures.
  • pH sensitivity : Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC.
  • Light sensitivity : UV-Vis spectroscopy to track photodegradation.
    Conflicting data often arise from impurities or solvent effects; thus, controlled experiments with rigorously purified samples are essential. notes that storage at 2–8°C in dry conditions minimizes decomposition .

Q. How does this compound compare to structurally similar heterocycles in terms of synthetic challenges and bioactivity?

Compared to furo[2,3-c]pyridine-2-carbaldehyde (), the pyrrolo-pyridine scaffold offers greater nitrogen-based hydrogen bonding potential, enhancing interactions with biological targets. The chlorine atom at the 7-position increases lipophilicity, potentially improving membrane permeability. However, the methyl group at the 1-position may introduce steric hindrance in reactions, requiring careful optimization of bulky reagents. In bioactivity, pyrrolo-pyridines often outperform furan analogs in kinase inhibition due to stronger π-stacking interactions .

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